
12-Ethoxy-12-oxododecanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
12-Ethoxy-12-oxododecanoic acid (also known as 12-ethoxy-12-oxo-dodecanoic acid, 12-ethoxy-12-oxododecanoate, 12-ethoxy-12-oxo-dodecanoate, and 12-ethoxy-12-oxododecylic acid) is a carboxylic acid that is found in some plant species. It is a fatty acid that has been studied for its potential use in a variety of applications, including as a bioactive material, a corrosion inhibitor, and a drug delivery system.
Scientific Research Applications
Chemical Properties and Storage
12-Ethoxy-12-oxododecanoic acid has a molecular weight of 258.36 and its IUPAC name is 12-ethoxy-12-oxododecanoic acid . It is stored in a sealed, dry environment at room temperature .
Safety Information
The compound has been classified under GHS07 for safety, with hazard statements H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and washing thoroughly after handling .
Bioactive Chemical Component
12-Ethoxy-12-oxododecanoic acid has been identified as a bioactive chemical component in Staphylococcus aureus . This suggests potential applications in the field of microbiology and pharmaceuticals.
Antibacterial Activity
Research has shown that the metabolites of Staphylococcus aureus, which include 12-Ethoxy-12-oxododecanoic acid, exhibit significant antibacterial activity . This could be leveraged in the development of new antibiotics or antimicrobial agents.
In Vitro Antimicrobial Activities
The compound has also been associated with in vitro antimicrobial activities . This indicates potential applications in the field of biotechnology and medicine, particularly in the development of antimicrobial therapies.
Potential Use in Polyamide Synthesis
While not directly mentioned, the compound’s structure suggests potential use in the synthesis of ω-aminocarboxylic acids, which serve as building blocks for polyamides . This could have implications in the field of materials science and engineering.
properties
IUPAC Name |
12-ethoxy-12-oxododecanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26O4/c1-2-18-14(17)12-10-8-6-4-3-5-7-9-11-13(15)16/h2-12H2,1H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJOPNKODAZUCRH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCCCCCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
12-Ethoxy-12-oxododecanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


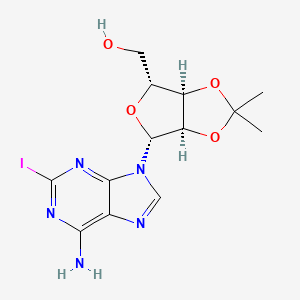
![[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(6-chloro-2-iodopurin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B1139851.png)
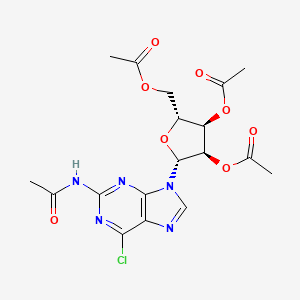
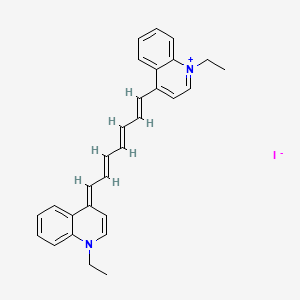


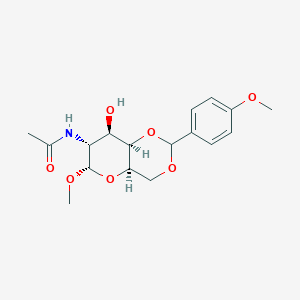
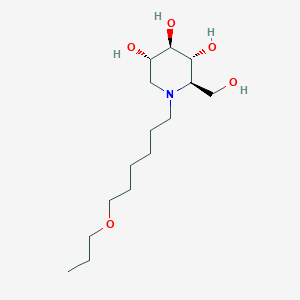
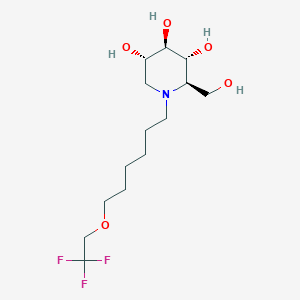


![S-Ethyl 6-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexanethioate](/img/structure/B1139867.png)
